BDM's rigidity and functionality make it a valuable precursor for the synthesis of diverse polymers. By linking multiple BDM units through the hydroxyl groups, researchers can create rigid and well-defined polymeric structures with specific properties. These polymers can find applications in areas like high-performance materials, drug delivery systems, and molecular recognition [].
Similarly, BDM can be used as a core molecule for the construction of dendrimers, which are highly branched, symmetrical macromolecules. By attaching various functional groups to the hydroxyl moieties of BDM, researchers can create dendrimers with tailored properties for applications in catalysis, drug delivery, and sensors [].
Note: Specific research examples utilizing BDM for polymer and dendrimer synthesis would require further literature searches.
The rigid bicyclic core and the presence of hydrogen bond donor/acceptor sites in BDM make it a promising candidate for studies in molecular recognition and supramolecular chemistry. Researchers can design BDM-based molecular receptors that can selectively bind to specific guest molecules due to their specific size, shape, and hydrogen bonding interactions [].
These BDM-based receptors can be used in various applications, including:
Bicyclo[2.2.2]octane-1,4-diyldimethanol is a bicyclic organic compound characterized by a bicyclo[2.2.2]octane skeleton with two hydroxymethyl groups attached to the bridgehead carbon atoms at positions 1 and 4. Its molecular formula is and it has a unique three-dimensional structure that imparts distinct chemical and physical properties. This compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.
Several methods have been developed for synthesizing bicyclo[2.2.2]octane-1,4-diyldimethanol:
Bicyclo[2.2.2]octane-1,4-diyldimethanol has potential applications in:
Interactions of bicyclo[2.2.2]octane-1,4-diyldimethanol with other molecules are an area of ongoing research. Preliminary studies suggest that its hydroxymethyl groups may facilitate hydrogen bonding and other non-covalent interactions, potentially influencing its reactivity and biological activity.
Bicyclo[2.2.2]octane-1,4-diyldimethanol shares structural similarities with several other compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[2.2.2]octane-1,4-diol | Bicyclic Alcohol | Contains two hydroxyl groups |
Bicyclo[3.3.0]octane | Bicyclic Hydrocarbon | Different ring size and connectivity |
Bicyclo[3.3.3]decane | Bicyclic Hydrocarbon | Larger ring system with different properties |
Bicyclo[1.1.0]butane | Bicyclic Hydrocarbon | Smaller ring system; highly strained |
Bicyclo[2.2.2]octane-1,4-diyldimethanol is unique due to its specific arrangement of functional groups and its potential for diverse chemical transformations compared to these similar compounds.
Bicyclo[2.2.2]octane-1,4-diyldimethanol, a bicyclic compound with the molecular formula C10H18O2 and a molecular weight of 170.252 g/mol, represents an important structural scaffold in organic synthesis [1] [2]. The synthesis of this compound and its derivatives often employs transition metal-catalyzed oxidative cyclization strategies, which have emerged as powerful methods for constructing complex bicyclic frameworks with high stereoselectivity [3] [4].
Oxidative cyclization reactions involve the formation of new carbon-carbon bonds through metal-mediated oxidation processes, enabling the construction of bicyclic structures from simpler precursors [3] [5]. In the context of bicyclo[2.2.2]octane synthesis, these reactions typically proceed through the activation of alkene or alkyne functionalities, followed by intramolecular cyclization to form the rigid bicyclic framework [4] [3].
The general mechanism for transition metal-catalyzed oxidative cyclization involves:
Copper and gold catalysts have demonstrated particular efficacy in oxidative cyclization reactions leading to bicyclic structures [5] [3]. These catalysts exhibit distinct coordination preferences that influence reaction pathways and product selectivity [5]. For copper-catalyzed systems, the active catalytic species is typically a cationic copper(I) complex that simultaneously coordinates to multiple functional groups within the substrate, facilitating intramolecular cyclization [5] [3].
Catalyst System | Coordination Mode | Key Intermediates | Product Selectivity |
---|---|---|---|
Cu(I) complexes | Simultaneous coordination to multiple unsaturated bonds | Copper(I)-alkene/alkyne complexes | Favors 5-membered ring formation |
Au(I) complexes | Preferential binding to electron-rich alkyne bonds | Gold carbene intermediates | Enables 6-membered ring formation |
The choice of ligands significantly impacts the efficiency and selectivity of these transformations [5] [4]. Nitrogen-containing ligands, such as pyridine derivatives, can modulate the electronic properties of the metal center, influencing its coordination behavior and reactivity [5] [3].
Ruthenium catalysts offer complementary reactivity in oxidative cyclization reactions [6] [4]. Ruthenium-catalyzed cycloisomerization of enynes has emerged as a valuable method for constructing bicyclic frameworks, including those that can serve as precursors to bicyclo[2.2.2]octane derivatives [6] [3]. These transformations often proceed through ruthenium-carbene intermediates, enabling the formation of complex ring systems with high stereoselectivity [6] [4].
Recent advances in this area include the development of asymmetric variants using chiral ruthenium complexes, which allow for the enantioselective construction of bicyclic scaffolds [6] [3]. These methodologies provide access to enantiomerically enriched bicyclo[2.2.2]octane derivatives that can be further functionalized to introduce the dimethanol functionality at the bridgehead positions [6] [4].
The palladium-mediated oxidation of 1,4-dimethylenecyclohexane represents a direct and efficient route to bicyclo[2.2.2]octane derivatives, including precursors to bicyclo[2.2.2]octane-1,4-diyldimethanol [8]. This approach leverages the unique ability of palladium catalysts to activate C-C double bonds and facilitate oxidative cyclization processes [8] [9].
The palladium-mediated oxidation of 1,4-dimethylenecyclohexane typically proceeds through the following key steps:
This process effectively transforms the planar cyclohexane ring into a three-dimensional bicyclo[2.2.2]octane framework with functional groups at the bridgehead positions that can be subsequently converted to the dimethanol functionality [8] .
The choice of oxidant plays a crucial role in determining the efficiency and selectivity of palladium-mediated oxidations [8] [10]. Common oxidants include:
Oxidant | Advantages | Limitations | Typical Conditions |
---|---|---|---|
Iodosobenzene diacetate | High reactivity, mild conditions | Cost, waste generation | Room temperature, acetic acid/DMSO |
Hydrogen peroxide | Environmentally friendly, inexpensive | Lower selectivity, safety concerns | Room temperature, acetic acid or acetone |
Benzoquinone | Catalytic regeneration of Pd(II) | Limited oxidizing power | 65-80°C, various solvents |
The reaction is typically conducted using palladium(II) acetate or palladium(II) tosylate as the catalyst, with catalyst loadings ranging from 3-10 mol% [8] . The solvent system significantly influences reaction outcomes, with polar solvents like DMSO or acetic acid generally providing superior results by stabilizing charged intermediates [8] [10].
The palladium-mediated oxidation of 1,4-dimethylenecyclohexane can be adapted to incorporate various functional groups at the bridgehead positions [8]. A particularly valuable application involves the direct formation of diketone or diester functionalities, which can be subsequently reduced to obtain bicyclo[2.2.2]octane-1,4-diyldimethanol [9].
Recent advances in this area include the development of asymmetric variants using chiral ligands, enabling the enantioselective construction of bicyclo[2.2.2]octane derivatives [9] [10]. These methodologies provide access to enantiomerically enriched compounds that may exhibit enhanced properties for specific applications [9] [8].
The synthesis of bicyclo[2.2.2]octane-1,4-diyldimethanol often requires strategic functional group interconversions at the bridgehead positions of bicyclo[2.2.2]octane precursors [11] [12]. These transformations must navigate the unique steric and electronic constraints imposed by the rigid bicyclic framework [11] [13].
Functionalization at bridgehead positions presents distinct challenges due to the geometric constraints of the bicyclic system [11] [13]. The Bredt rule, which states that double bonds cannot form at bridgehead positions in small bicyclic systems due to excessive strain, limits certain reaction pathways [13] [11]. Additionally, the steric hindrance around bridgehead positions can impede nucleophilic and electrophilic reactions [11] [12].
Despite these challenges, several strategies have been developed for the effective functionalization of bridgehead positions in bicyclo[2.2.2]octane systems [12] [11]:
A common synthetic route to bicyclo[2.2.2]octane-1,4-diyldimethanol involves the reduction of dicarboxylic acid derivatives at the bridgehead positions [11] [12]. This approach typically begins with bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its esters, which can be prepared through various methods including Diels-Alder cycloaddition followed by oxidation [14] [12].
The reduction of these carboxylic acid derivatives can be accomplished using several reducing agents:
Reducing Agent | Reaction Conditions | Yield | Selectivity |
---|---|---|---|
Lithium aluminum hydride | Diethyl ether, reflux, 4 hours | 85-90% | High |
Borane-tetrahydrofuran complex | THF, 0°C to room temperature | 75-85% | Moderate |
Sodium borohydride/iodine | THF, reflux | 70-80% | Moderate |
Lithium aluminum hydride (LiAlH4) reduction represents the most common approach, providing high yields of bicyclo[2.2.2]octane-1,4-diyldimethanol from the corresponding diesters [12] [11]. The reaction typically proceeds through sequential reduction of both ester groups to primary alcohols, with the rigid bicyclic framework ensuring high stereoselectivity [12] [14].
Beyond the reduction of carboxylic acid derivatives, several alternative strategies have been developed for introducing hydroxymethyl groups at bridgehead positions [12] [11]:
These approaches offer complementary routes to bicyclo[2.2.2]octane-1,4-diyldimethanol, with the optimal strategy depending on the specific starting materials and desired stereochemical outcome [12] [11].
The industrial-scale production of bicyclo[2.2.2]octane-1,4-diyldimethanol presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [15] [16]. These challenges span multiple aspects of process development, from reaction optimization to purification and waste management [16] [17].
The transition metal catalysts employed in the synthesis of bicyclo[2.2.2]octane derivatives represent a significant cost factor in industrial production [15] [16]. Developing effective strategies for catalyst recovery and recycling is therefore essential for economic viability [16] [17].
Several approaches have been investigated for catalyst recovery:
Recovery Method | Efficiency | Advantages | Limitations |
---|---|---|---|
Precipitation/filtration | 70-85% | Simple, low cost | Catalyst degradation over cycles |
Immobilization on solid supports | 80-95% | Multiple reuse cycles | Initial catalyst preparation cost |
Biphasic systems | 85-90% | Continuous operation possible | Solvent compatibility issues |
The development of more robust catalyst systems with higher turnover numbers and improved stability under reaction conditions represents an ongoing area of research for industrial applications [16] [15].
The purification of bicyclo[2.2.2]octane-1,4-diyldimethanol to meet stringent quality specifications presents significant challenges at industrial scale [17] [16]. Traditional purification methods such as column chromatography, while effective at laboratory scale, become impractical and cost-prohibitive at production scale [17] [15].
Alternative purification strategies that have been explored include:
Waste minimization represents another critical challenge for industrial production [17] [16]. The synthesis of bicyclo[2.2.2]octane derivatives often involves multiple steps with significant solvent usage and waste generation [17] [15]. Process intensification approaches, such as telescoping multiple reactions without intermediate isolation, can significantly reduce solvent consumption and waste production [16] [17].
Ensuring consistent product quality across production batches requires robust analytical methods and process controls [17] [16]. The complex three-dimensional structure of bicyclo[2.2.2]octane-1,4-diyldimethanol necessitates sophisticated analytical techniques for identity confirmation and purity assessment [16] [17].
Key quality parameters typically include:
The thermodynamic stability of bicyclo[2.2.2]octane-1,4-diyldimethanol is intrinsically linked to the rigid bicyclic framework that confers exceptional structural integrity. The compound exhibits remarkable thermal stability with no decomposition observed below 300°C [1]. This elevated thermal threshold is attributed to the constrained ring system that restricts molecular motion and prevents facile bond dissociation pathways that are common in more flexible aliphatic diols.
Differential scanning calorimetry studies reveal a melting transition in the range of 251-253°C with no phase transitions occurring before the melting point [2]. Thermogravimetric analysis confirms the absence of solvent incorporation and demonstrates that thermal decomposition initiates abruptly at 323°C, well above the melting point [2]. This substantial temperature difference between melting and decomposition indicates excellent thermal stability under typical processing conditions.
The thermal decomposition mechanism follows patterns consistent with other bicyclo[2.2.2]octane derivatives, where hydroxymethyl substitution leads to accelerated thermal degradation compared to the parent hydrocarbon [1]. Nuclear magnetic resonance relaxation studies on related bicyclo[2.2.2]octane systems indicate activation enthalpies for molecular reorientation of 17.1 ± 1.2 kilojoules per mole in the brittle phase and 7.7 ± 0.9 kilojoules per mole in the plastic crystalline phase [3]. These relatively low activation barriers suggest that molecular motion in the solid state contributes to the observed thermal behavior.
Table 1: Thermodynamic and Thermal Properties
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 170.25 | g/mol | [4] [5] [6] |
Density (25°C) | 1.1 ± 0.1 | g/cm³ | [4] |
Boiling Point | 298.8 ± 8.0 | °C at 760 mmHg | [4] |
Flash Point | 142.8 ± 13.0 | °C | [4] |
Thermal Decomposition Temperature | > 300 | °C | [1] |
Melting Transition | 251-253 | °C | [2] |
Decomposition Onset | 323 | °C | [2] |
The solubility profile of bicyclo[2.2.2]octane-1,4-diyldimethanol reflects the dual nature of its molecular structure, combining the hydrophobic bicyclic core with hydrophilic hydroxymethyl groups. In aqueous systems, the compound exhibits a solubility of 9.47 milligrams per milliliter, corresponding to 0.0556 molar concentration [6]. This solubility classifies the compound as "very soluble" according to standard pharmaceutical solubility classifications [6].
The octanol-water partition coefficient (Log P) demonstrates a consensus value of 1.56, indicating moderate lipophilicity [6]. This intermediate Log P value suggests balanced hydrophobic and hydrophilic interactions, making the compound suitable for both aqueous and organic solvent applications. The relatively low Log P compared to the parent bicyclo[2.2.2]octane reflects the significant contribution of the hydroxymethyl groups to overall polarity.
In polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran, bicyclo[2.2.2]octane-1,4-diyldimethanol demonstrates high solubility . This enhanced solubility in polar aprotic media is attributed to the ability of these solvents to solvate the hydroxyl groups through dipole-dipole interactions while accommodating the hydrophobic bicyclic framework. Storage recommendations specify anhydrous conditions at room temperature, indicating sensitivity to moisture and the importance of hydrogen bonding interactions in determining physical properties [8].
Non-polar solvents exhibit limited solvation capacity for bicyclo[2.2.2]octane-1,4-diyldimethanol due to the inability to effectively interact with the hydroxymethyl groups . The poor solubility in non-polar media restricts the use of these solvents in synthetic applications and necessitates the use of polar solvent systems for most chemical transformations.
Table 2: Solubility Data
Solvent Type | Solubility | Log P (octanol/water) | Classification | Reference |
---|---|---|---|---|
Water | 9.47 mg/mL (0.0556 mol/L) | 1.56 (consensus) | Very soluble | [6] |
Polar Aprotic Solvents | High solubility | N/A | Preferred solvents | |
Non-polar Solvents | Limited solubility | N/A | Poor solvents | |
Polar Protic Solvents | Moderate solubility | N/A | Intermediate |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of bicyclo[2.2.2]octane-1,4-diyldimethanol through characteristic chemical shift patterns that reflect the symmetrical molecular architecture. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform at 600 megahertz reveals two distinct signal groups: a singlet at δ 1.43 parts per million integrating for 14 protons corresponding to the bicyclic methylene groups, and a singlet at δ 3.27 parts per million integrating for 4 protons corresponding to the hydroxymethyl groups [6].
The remarkable simplicity of the proton nuclear magnetic resonance spectrum confirms the high symmetry of the molecule, with all methylene protons in the bicyclic framework being magnetically equivalent due to rapid conformational exchange. Solid-state carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance spectroscopy reveals a sharp signal at δ 32.3 parts per million for the bicyclic methylene carbons [2]. The persistence of this signal under dipolar dephasing conditions indicates rapid molecular motion with frequencies exceeding the heteronuclear proton-carbon-13 dipolar coupling frequency of 25-30 kilohertz [2].
Infrared spectroscopy exhibits characteristic absorption bands consistent with the functional group composition. The hydroxyl stretch appears as a broad absorption between 3200-3600 reciprocal centimeters, indicative of hydrogen bonding interactions [9] [10]. Aliphatic carbon-hydrogen stretching vibrations are observed between 2800-3000 reciprocal centimeters, corresponding to the methylene groups in the bicyclic framework [9] [10]. The absence of carbonyl or aromatic signals confirms the purely aliphatic nature of the compound.
Mass spectrometry using electron ionization produces a molecular ion peak at mass-to-charge ratio 170, consistent with the molecular formula C₁₀H₁₈O₂ [5]. Fragmentation patterns exhibit typical behavior for bicyclo[2.2.2]octane derivatives, with loss of hydroxymethyl groups and subsequent rearrangement of the bicyclic framework [5]. The stability of the molecular ion reflects the rigidity of the bicyclic core structure.
Table 3: Spectroscopic Characterization Data
Technique | Key Signals/Peaks | Characteristic Features | Reference |
---|---|---|---|
¹H NMR (600 MHz, CDCl₃) | δ 1.43 (s, 14H, CH₂), δ 3.27 (s, 4H, CH₂OH) | Symmetrical structure evident | [6] |
¹³C NMR (solid state) | δ 32.3 (bicyclic methylenes) | Sharp signal due to molecular motion | [2] |
IR Spectroscopy | O-H stretch (3200-3600 cm⁻¹), C-H stretch (2800-3000 cm⁻¹) | Hydroxyl and alkyl regions | [9] [10] |
Mass Spectrometry | M⁺ = 170 (molecular ion) | Fragmentation patterns consistent with structure | [5] |
X-ray diffraction analysis of bicyclo[2.2.2]octane-1,4-diyldimethanol and related compounds reveals detailed information about crystal packing arrangements and intermolecular interactions. Single crystal X-ray diffraction studies on bicyclo[2.2.2]octane derivatives demonstrate that the rigid bicyclic framework promotes ordered crystal structures with well-defined unit cell parameters [2]. The crystal structure typically exhibits disorder in the bicyclic fragment, occurring over two positions with 50:50 occupancy, attributed to the dynamic nature of the molecular rotor [2].
The hydrogen bonding patterns contribute significantly to the overall stability of the crystal structure and influence the packing efficiency of the molecules . The hydroxymethyl groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that stabilize the crystalline lattice. These intermolecular interactions are crucial for determining the melting point and other solid-state properties.
Comparative crystallographic studies on bicyclo[2.2.2]octane-1,4-diol derivatives reveal that substitution patterns significantly influence crystal packing. The presence of hydroxymethyl groups instead of hydroxyl groups directly on the bicyclic framework alters the hydrogen bonding geometry and affects the overall crystal structure [12]. X-ray powder diffraction studies indicate that plastic crystalline phases can exist at elevated temperatures, characterized by molecular disorder while maintaining long-range translational order [3].
The space group determination for related bicyclo[2.2.2]octane derivatives often reveals chiral space groups such as P4₃2₁2, indicating the absence of inversion centers [2]. This crystallographic feature reflects the inherent chirality that can arise from the specific arrangement of substituents around the bicyclic framework, even in seemingly symmetrical molecules.
Metal-organic frameworks incorporating bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives demonstrate unit cell parameters with dimensions a = 6.1341 ± 0.0004 Å, b = 19.5931 ± 0.0011 Å, c = 19.6981 ± 0.0013 Å, and β = 90.564 ± 0.006° [13]. These crystallographic data provide insight into the packing efficiency and intermolecular distances that govern the solid-state properties of bicyclo[2.2.2]octane derivatives.
Table 4: Crystallographic Data
Parameter | Value | Unit | Temperature | Reference |
---|---|---|---|---|
Space Group | P4₃2₁2 | - | 100 K | [2] |
Unit Cell Volume | 2367.3 ± 0.3 | Ų | 120 K | [13] |
Disorder Occupancy | 50:50 | % | Variable | [2] |
Crystal System | Tetragonal | - | 100 K | [2] |
Molecules per Unit Cell | 4 | - | 100 K | [2] |